O-Desmethyl Metoprolol-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

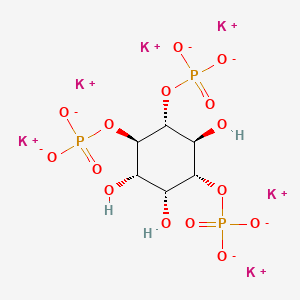

O-Desmethyl Metoprolol-d5 (OMM-d5) is a metabolite of Metoprolol, a beta-blocker used to treat hypertension and angina. Metoprolol is a highly selective beta-1 blocker that has been widely used for the treatment of cardiovascular diseases. O-Desmethyl Metoprolol-d5 is an important metabolite of Metoprolol, and its pharmacological effects have been studied extensively.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic properties of Metoprolol, including those of its metabolites like O-Desmethyl Metoprolol-d5, are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) processes. Metoprolol's efficacy in treating cardiovascular conditions like hypertension and angina pectoris is well-documented, but the precise mechanisms of action remain partially understood. Research suggests that optimal treatment involves dose titration, with O-Desmethyl Metoprolol-d5 playing a role in the drug's overall pharmacological profile (Benfield, Clissold, & Brogden, 1986).

Therapeutic Efficacy in Cardiovascular Disorders

Studies have explored Metoprolol's therapeutic efficacy in cardiovascular diseases, examining how its metabolites, including O-Desmethyl Metoprolol-d5, contribute to its effectiveness. Metoprolol has shown positive outcomes in managing hypertension and angina pectoris, and research continues to evaluate its utility in post-infarction patients and those with cardiac arrhythmias, idiopathic dilated cardiomyopathy, and hypertensive cardiomegaly (Grassi, 2018).

Role in Post-Infarction Management

The role of Metoprolol and its metabolites in post-infarction management has been a subject of research, with studies indicating a potential reduction in mortality rates over periods of up to 3 years. The research suggests that understanding the pharmacokinetics of Metoprolol, including the role of O-Desmethyl Metoprolol-d5, is crucial for optimizing treatment strategies in post-infarction care (Prakash & Markham, 2000).

Analytical Methods in Pharmaceutical Formulations

Developing analytical methods for quantifying Metoprolol and its metabolites in pharmaceutical formulations and biological matrices is essential for quality control and pharmacokinetic studies. Research in this area helps ensure the efficacy and safety of Metoprolol-containing medications, with a focus on understanding the metabolic pathways involving O-Desmethyl Metoprolol-d5 (Horyn & Logoyda, 2020).

Mechanism of Action

Target of Action

O-Desmethyl Metoprolol-d5 primarily targets the beta-1-adrenergic receptors . These receptors are predominantly found in the heart and are crucial for regulating heart rate and contractility .

Mode of Action

O-Desmethyl Metoprolol-d5 acts as a selective inhibitor of beta-1-adrenergic receptors . It competitively blocks these receptors, leading to a decrease in cardiac output . This inhibition results in negative chronotropic (slowing heart rate) and inotropic (reducing force of heart muscle contraction) effects .

Biochemical Pathways

The primary biochemical pathway affected by O-Desmethyl Metoprolol-d5 is the adrenergic signaling pathway . By inhibiting beta-1-adrenergic receptors, it reduces the effects of adrenaline and noradrenaline, hormones that are part of the body’s “fight or flight” response . This leads to a reduction in heart rate and blood pressure .

Pharmacokinetics

O-Desmethyl Metoprolol-d5, like Metoprolol, is likely to be metabolized primarily in the liver, with about 95% of the dose being metabolized in humans . The metabolism of Metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism . The pharmacokinetic properties of O-Desmethyl Metoprolol-d5 are expected to be similar to those of Metoprolol .

Result of Action

The molecular and cellular effects of O-Desmethyl Metoprolol-d5’s action include a decrease in heart rate and a reduction in the force of heart muscle contraction . This leads to a decrease in cardiac output, reducing blood pressure and alleviating symptoms of conditions such as hypertension and angina .

Action Environment

Environmental factors can influence the action, efficacy, and stability of O-Desmethyl Metoprolol-d5. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of Metoprolol (the parent drug of O-Desmethyl Metoprolol-d5) is predicted to present a low risk to the environment . Additionally, factors such as patient’s liver function and genetic factors (like CYP2D6 polymorphism) can affect the metabolism and therefore the efficacy of the drug .

properties

IUPAC Name |

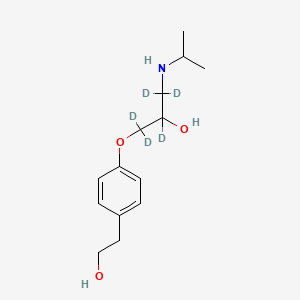

1,1,2,3,3-pentadeuterio-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/i9D2,10D2,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKXSBOAIJILRY-UXCJJYBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCO)O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)